molecular formula C9H12N2O2 B2667529 N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2411274-41-2

N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2667529
CAS No.: 2411274-41-2
M. Wt: 180.207
InChI Key: CBOGZRJTPUIEMP-UHFFFAOYSA-N
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Description

N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyano group, an oxolane ring, and a prop-2-enamide moiety, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of oxolane derivatives with cyanoacetamide under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Aldehydes and Ketones: For condensation reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Catalysts: Acid or base catalysts to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and oxolane ring play crucial roles in its reactivity, enabling it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide include other cyanoacetamide derivatives and oxolane-containing compounds. Examples include:

Uniqueness

This compound is unique due to its combination of a cyano group, oxolane ring, and prop-2-enamide moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various fields of research and industrial applications .

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(12)11-8(5-10)7-3-4-13-6-7/h2,7-8H,1,3-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGZRJTPUIEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C#N)C1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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